N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
Description
This compound features a bis-thiazole core linked by an ethyl group with a ketone and benzamide moiety. Its structure (Figure 1) includes two thiazole rings: one substituted with a benzamide group and the other with a thiazol-2-ylamino-acetyl side chain.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-12(18-14-16-6-7-22-14)8-11-9-23-15(17-11)19-13(21)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMPQLJDPORBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Pathways Involved: Inhibition of topoisomerase II leads to DNA double-strand breaks, cell cycle arrest, and ultimately cell death.
Comparison with Similar Compounds
Core Structural Variations
The compound’s bis-thiazole framework is distinct from analogs with pyridine, morpholine, or sulfonamido substituents. Key structural differences include:
- Heterocyclic Modifications : Analogs such as 4d and 4e () replace one thiazole with pyridine or morpholine groups, altering electronic properties and hydrogen-bonding capacity .
- Substituent Effects : Fluorinated derivatives (e.g., 28 in ) introduce trifluoromethyl groups, enhancing metabolic stability and lipophilicity .
Table 1: Structural Comparison of Key Analogs
Physicochemical and Spectral Properties
- Melting Points : Analogs like 28 decompose at 210–212°C, while ’s compounds are stable solids, suggesting the target compound may exhibit similar thermal stability .
- Spectroscopic Data : HRMS and NMR (¹H/¹³C) are standard for structural validation. For example, 30 () showed ESI-MS [M+H]⁺ at m/z 676.1793, aligning with calculated values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
